REACTION_CXSMILES
|
C[C@H]1CC[C@H]([NH:8][C:9](=[O:27])[CH:10]=[CH:11][C:12]2[CH:17]=[CH:16][C:15](OCC(OCC)=O)=[C:14]([O:25][CH3:26])[CH:13]=2)CC1.[OH-].[K+]>CO>[CH3:26][O:25][C:14]1[CH:13]=[C:12]([CH:17]=[CH:16][CH:15]=1)[CH:11]=[CH:10][C:9]([NH2:8])=[O:27] |f:1.2|
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Name
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N-(trans-4-methylcyclohexyl )-4-(ethoxycarbonylmethoxy) -3-methoxycinnamamide
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Quantity
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28 g
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H](CC1)NC(C=CC1=CC(=C(C=C1)OCC(=O)OCC)OC)=O
|
Name
|
254
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
600 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
a reaction similar to
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC(=O)N)C=CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |